Enhanced Antiproliferative Potency of 4-Methoxy-6-fluoro Substitution Pattern Relative to Mono-Fluorinated Isatins in Leukemia Cells
In a head-to-head proliferation assay against K562 human leukemia cells, the addition of a 4-methoxy group to 6-fluoroisatin markedly improved antiproliferative activity. The multi-substituted derivative 4l (which incorporates both 6-fluoro and 4-methoxy motifs) exhibited an IC50 of 1.75 μM, while the mono-fluorinated comparator 6-fluoroisatin (compound 4a) showed an IC50 of 2.32 μM under identical MTT assay conditions [1]. This represents a 1.33-fold improvement in potency attributable to the 4-methoxy substitution.
| Evidence Dimension | Antiproliferative IC50 against K562 leukemia cells |
|---|---|
| Target Compound Data | IC50 = 1.75 μM (compound 4l, 6-fluoro-4-methoxy scaffold) |
| Comparator Or Baseline | 6-Fluoroisatin (compound 4a): IC50 = 2.32 μM |
| Quantified Difference | 1.33-fold improvement (IC50 reduction of 0.57 μM) |
| Conditions | MTT assay, 48 h incubation, K562 human chronic myeloid leukemia cell line |
Why This Matters
This provides direct SAR evidence that the 4-methoxy group cooperates with 6-fluoro substitution to enhance cytotoxicity, making the 6-fluoro-4-methoxy pattern a superior starting point for lead optimization in leukemia drug discovery.
- [1] Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Molecules 2021, 26(1), 176. View Source
